![molecular formula C10H13N3 B14009269 6-Butyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 798544-33-9](/img/structure/B14009269.png)
6-Butyl-5H-pyrrolo[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions. One common method is the thermal cyclization of pyrazinylhydrazones, which leads to the formation of the pyrrolo[2,3-b]pyrazine core . Another approach involves the reaction of 5-chloro-6-[cyano(2,3-dihydro-1-R-benzo[d]azol-2-yl)methyl]-2,3-pyrazinedicarbonitriles with nucleophilic reagents, resulting in the annelation of the five-membered ring on the pyrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
6-Butyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, hydrogen sulfide) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrazines .
科学的研究の応用
6-Butyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
作用機序
The mechanism of action of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with molecular targets such as cyclin-dependent kinases (Cdks). It acts as a potent, selective, reversible, and ATP-competitive inhibitor of Cdks, which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can exert antiproliferative effects and potentially serve as an anticancer agent .
類似化合物との比較
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: This compound shares the same core structure but lacks the butyl group.
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine: This compound has a phenyl group instead of a butyl group.
6-Amino-7-hetaryl-5H-pyrrolo[2,3-b]pyrazine: This compound contains an amino group and various heteroaryl groups.
Uniqueness
6-Butyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its butyl substituent, which can influence its biological activity and chemical reactivity. The presence of the butyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
特性
CAS番号 |
798544-33-9 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC名 |
6-butyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C10H13N3/c1-2-3-4-8-7-9-10(13-8)12-6-5-11-9/h5-7H,2-4H2,1H3,(H,12,13) |
InChIキー |
YZSHCRSDZVTUTB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=NC=CN=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


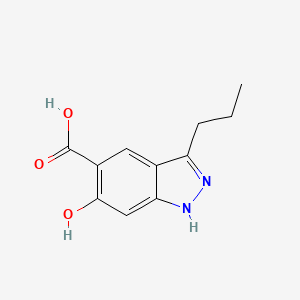
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
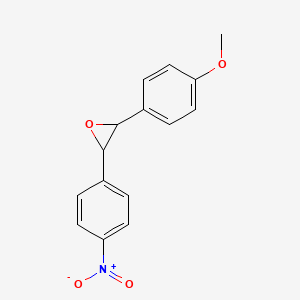
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
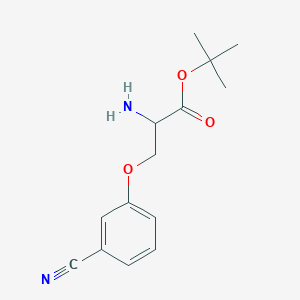
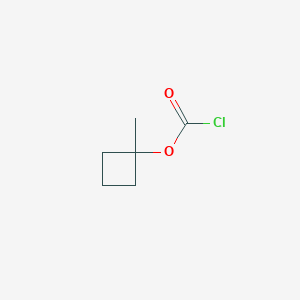
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
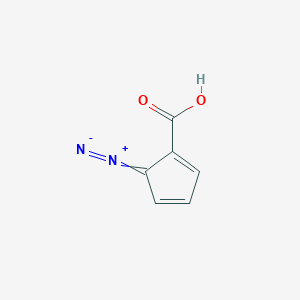
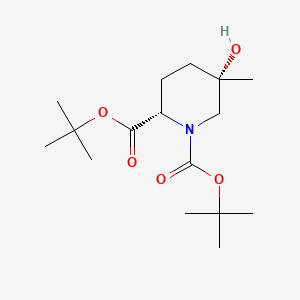
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
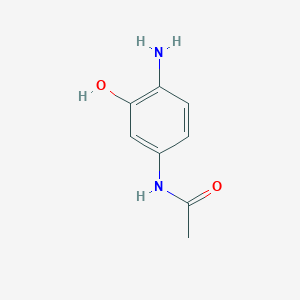


![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
